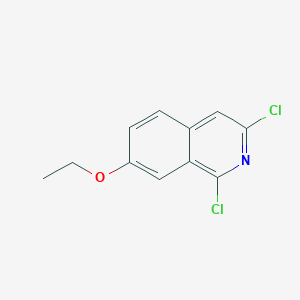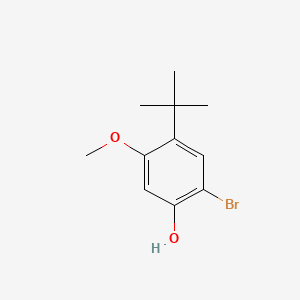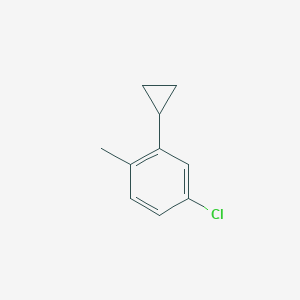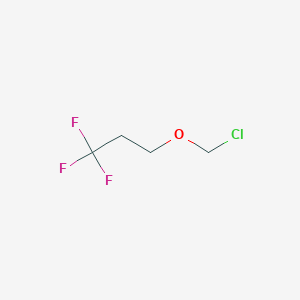
Methyl 4-(Difluoromethyl)-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(Difluoromethyl)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Difluoromethyl)-3-methoxybenzoate typically involves the introduction of the difluoromethyl group onto a pre-existing benzoate structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction can be carried out using ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and yields . The use of advanced catalysts and reagents can further streamline the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(Difluoromethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methyl 4-(Difluoromethyl)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy group can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 4-(Difluoromethyl)-3-methoxybenzoate include:
- Methyl 4-(Trifluoromethyl)-3-methoxybenzoate
- Methyl 4-(Chloromethyl)-3-methoxybenzoate
- Methyl 4-(Bromomethyl)-3-methoxybenzoate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoromethyl group.
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
methyl 4-(difluoromethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5,9H,1-2H3 |
Clé InChI |
TWFBZWWIGMIDFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)




![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)

![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

